4-Phenylazepane oxalate
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Overview
Description
4-Phenylazepane oxalate is a chemical compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazepane oxalate typically involves the reaction of 4-Phenylazepane with oxalic acid. The process can be carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction is usually performed in an organic solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby ensuring high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylazepane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
4-Phenylazepane oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceutical agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Phenylazepane oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Phenylpiperidine: Another nitrogen-containing heterocycle with similar structural features.
Azepane: The parent compound of 4-Phenylazepane, lacking the phenyl group.
Meptazinol: A 3-phenylazepane derivative with opioid analgesic properties.
Uniqueness: 4-Phenylazepane oxalate stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;4-phenylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C2H2O4/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;3-1(4)2(5)6/h1-3,5-6,12-13H,4,7-10H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWFCVPNOLTVJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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